molecular formula C8H6O3 B183874 4-Hydroxyisophthalaldehyde CAS No. 3328-70-9

4-Hydroxyisophthalaldehyde

Cat. No.: B183874
CAS No.: 3328-70-9
M. Wt: 150.13 g/mol
InChI Key: FEUATHOQKVGPEK-UHFFFAOYSA-N
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Description

4-Hydroxyisophthalaldehyde is an organic compound with the molecular formula C8H6O3. It is a derivative of isophthalaldehyde, characterized by the presence of a hydroxyl group at the fourth position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis, material science, and pharmaceuticals .

Scientific Research Applications

4-Hydroxyisophthalaldehyde has numerous applications in scientific research:

Safety and Hazards

4-Hydroxyisophthalaldehyde is classified as a skin irritant and eye irritant . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

The use of 4-Hydroxyisophthalaldehyde in the synthesis of metallosalen-covalent organic frameworks suggests potential applications in photocatalysis . These frameworks have shown promise in the photoreduction of CO2, indicating potential future directions in sustainable energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyisophthalaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxyisophthalic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. These processes often employ continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyisophthalaldehyde’s unique combination of hydroxyl and aldehyde groups makes it particularly versatile in organic synthesis. Its ability to form stable complexes and participate in a wide range of reactions distinguishes it from its isomers and other related compounds .

Properties

IUPAC Name

4-hydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUATHOQKVGPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186908
Record name 4-Hydroxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3328-70-9
Record name 4-Hydroxyisophthalaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003328709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyisophthalaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 4-hydroxyisophthalaldehyde in materials science?

A1: this compound serves as a key building block in the synthesis of various materials. For instance, it can react with chitosan to form a self-healing hydrogel. This hydrogel, chitosan-5-(benzo[d]thiazol-2-yl)-4-hydroxyisophthalaldehyde (CBTHP), exhibits unique properties like excited state intramolecular proton transfer (ESIPT) and reversible sol-gel transition, making it promising for applications like cell carriers [].

Q2: How does this compound contribute to the development of novel organometallic compounds?

A2: this compound acts as a precursor for creating organometallic ligands. Specifically, it can be transformed into tetraarylcarbaporphyrinoids, which can then bind to metals like silver(III) and gold(III). These resulting organometallic complexes retain the aromatic characteristics of the parent macrocycle, suggesting potential applications in various fields [].

Q3: Can you describe the role of this compound in medicinal chemistry research?

A3: this compound plays a crucial role in synthesizing bioactive compounds. One example is its use in creating a novel chiral oxazoline copper(II)-based complex []. This complex demonstrated significant in vitro and in vivo anti-ovarian cancer and anti-angiogenesis effects, highlighting the potential of this compound derivatives for developing new cancer therapies.

Q4: Are there any efficient synthetic routes available for preparing diverse heterocyclic compounds using this compound?

A4: Yes, this compound serves as a versatile starting material for synthesizing a variety of heterocyclic compounds. One-pot regioselective synthesis methods using this compound have been developed, allowing for the efficient preparation of imidazole and 2,3-dihydroquinazolinone derivatives. This approach offers an accessible route to valuable "nature-like molecules" and diverse pharmacologically relevant scaffolds [].

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